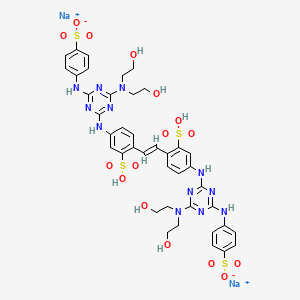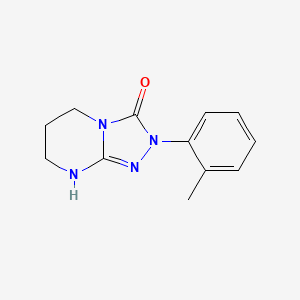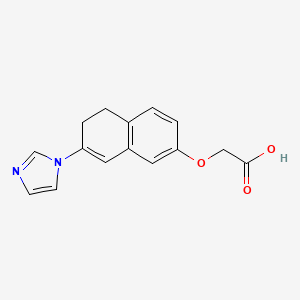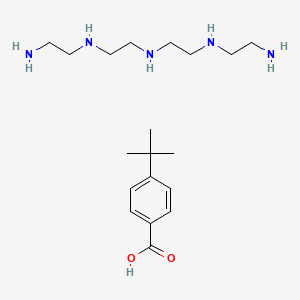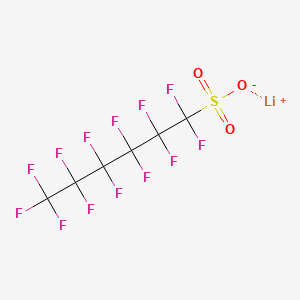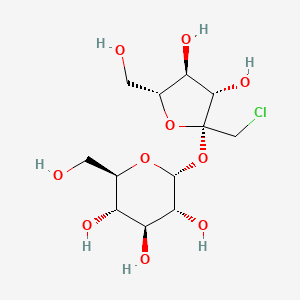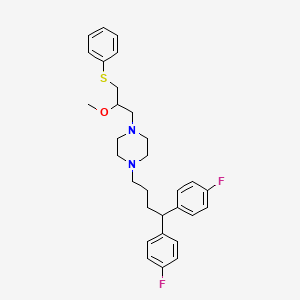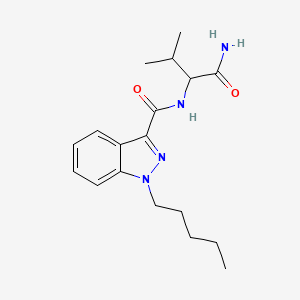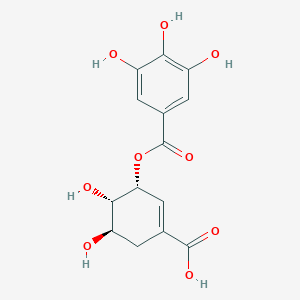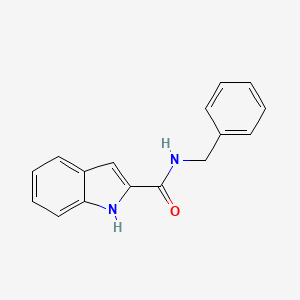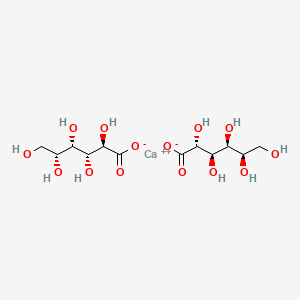
N-(2-Hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its molecular formula C34H67NO3 and a molecular weight of 537.9007 . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers.
Métodos De Preparación
The synthesis of N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide typically involves the reaction of a long-chain fatty acid with an amine. The reaction conditions often include the use of a catalyst to facilitate the formation of the amide bond. Industrial production methods may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies of lipid metabolism and as a model compound for studying the behavior of long-chain amides in biological systems.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes involved in lipid metabolism or by interacting with cell membrane components to alter cell signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide can be compared with other long-chain amides, such as N-(2-hydroxyethyl)-3-oxo-2-dodecyl-octadecanamide and N-(2-hydroxyethyl)-3-oxo-2-hexadecyl-octadecanamide. These compounds share similar chemical structures but differ in the length of their alkyl chains. The unique properties of this compound, such as its specific interactions with biological molecules, make it distinct from its analogs.
Propiedades
Número CAS |
208044-65-9 |
|---|---|
Fórmula molecular |
C34H67NO3 |
Peso molecular |
537.9 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-3-oxo-2-tetradecyloctadecanamide |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(34(38)35-30-31-36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36H,3-31H2,1-2H3,(H,35,38) |
Clave InChI |
OABIAYBOCJFLCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCCCC)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


